molecular formula C11H22ClNO2 B2806654 methyl (2S)-2-amino-4-cyclohexylbutanoate hydrochloride CAS No. 2445749-69-7

methyl (2S)-2-amino-4-cyclohexylbutanoate hydrochloride

Cat. No.: B2806654
CAS No.: 2445749-69-7
M. Wt: 235.75
InChI Key: YEOBZEFNEFDNJI-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl (2S)-2-amino-4-cyclohexylbutanoate hydrochloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-4-cyclohexylbutanoate hydrochloride typically involves the esterification of the corresponding amino acid. One common method is the Steglich esterification, which uses N,N’-dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out under mild conditions, usually at room temperature, to obtain the ester in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

methyl (2S)-2-amino-4-cyclohexylbutanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

methyl (2S)-2-amino-4-cyclohexylbutanoate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-4-cyclohexylbutanoate hydrochloride involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. For instance, it could influence the activity of enzymes involved in neurotransmitter synthesis or degradation, thereby affecting neurotransmitter levels in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl (2S)-2-amino-4-cyclohexylbutanoate hydrochloride is unique due to its specific cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl (2S)-2-amino-4-cyclohexylbutanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9;/h9-10H,2-8,12H2,1H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOBZEFNEFDNJI-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC1CCCCC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCC1CCCCC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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